![molecular formula C14H13NO4S B2569132 3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester CAS No. 544656-81-7](/img/structure/B2569132.png)
3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester
Overview
Description
The compound is an ester derived from a thiophene carboxylic acid, with a complex amine substituent that includes a methoxyphenyl group . The presence of the thiophene ring, the ester group, and the methoxyphenyl group could potentially give this compound interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The thiophene ring, the ester group, and the methoxyphenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis or transesterification. The amine group could participate in reactions with acids or electrophiles. The thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it somewhat polar, and the aromatic rings could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Reactions
3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester is involved in various chemical synthesis processes and reactions, showcasing its versatility in organic chemistry. For example, its derivatives undergo reactions such as intramolecular acylation and tautomerization to form cyclic enamine sulfones. These reactions are crucial in synthesizing complex cyclic compounds like piperidines, pyrrolizidines, and quinolizidines, highlighting its role in the synthesis of bioactive molecules (Back & Nakajima, 2000).
Applications in Peptidomimetic Chemistry
The compound plays a significant role in peptidomimetic chemistry. Enantiopure derivatives of this compound are synthesized and used in solid-phase peptide synthesis, demonstrating its utility in creating peptidomimetic compounds. This has important implications for drug design and the synthesis of complex bioactive molecules (Sladojevich et al., 2007).
Future Directions
properties
IUPAC Name |
methyl 3-[(4-methoxybenzoyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-10-5-3-9(4-6-10)13(16)15-11-7-8-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHFVFGUPWQQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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